molecular formula C17H26N2O B5170842 2,2-DIMETHYL-1-[4-(4-METHYLBENZYL)PIPERAZINO]-1-PROPANONE

2,2-DIMETHYL-1-[4-(4-METHYLBENZYL)PIPERAZINO]-1-PROPANONE

Cat. No.: B5170842
M. Wt: 274.4 g/mol
InChI Key: OSRSQCYULHVXTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-DIMETHYL-1-[4-(4-METHYLBENZYL)PIPERAZINO]-1-PROPANONE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a 4-methylbenzyl group and a 2,2-dimethylpropanone moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-DIMETHYL-1-[4-(4-METHYLBENZYL)PIPERAZINO]-1-PROPANONE typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent substitution with the 4-methylbenzyl group. The final step involves the introduction of the 2,2-dimethylpropanone moiety. Common reagents used in these reactions include various alkylating agents, catalysts, and solvents to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the production process. Additionally, stringent quality control measures are implemented to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2-DIMETHYL-1-[4-(4-METHYLBENZYL)PIPERAZINO]-1-PROPANONE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2,2-DIMETHYL-1-[4-(4-METHYLBENZYL)PIPERAZINO]-1-PROPANONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2-DIMETHYL-1-[4-(4-METHYLBENZYL)PIPERAZINO]-1-PROPANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets through binding or inhibition, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1,4-DIMETHYL-2-(4-METHYLBENZYL)BENZENE
  • 1,3-DIMETHYL-1H-PYRAZOL-4-YL [4-(2-METHYLBENZYL)PIPERAZINO] SULFONE
  • N,N’-DIMETHYL-PIPERAZINE

Uniqueness

2,2-DIMETHYL-1-[4-(4-METHYLBENZYL)PIPERAZINO]-1-PROPANONE stands out due to its specific substitution pattern and the presence of both a piperazine ring and a 2,2-dimethylpropanone moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2,2-dimethyl-1-[4-[(4-methylphenyl)methyl]piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O/c1-14-5-7-15(8-6-14)13-18-9-11-19(12-10-18)16(20)17(2,3)4/h5-8H,9-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSRSQCYULHVXTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.